4-Morpholinebutanamide, beta-methyl-alpha,alpha-diphenyl-, (S)- is a synthetic compound notable for its potential therapeutic applications. This compound belongs to a class of morpholine derivatives, which are characterized by their unique structural features and biological activities. The specific stereochemistry indicated by the (S) designation suggests that it possesses a particular spatial arrangement that may influence its biological interactions and efficacy.
The compound can be sourced from various chemical suppliers and is often discussed in the context of pharmaceutical research due to its potential applications in drug development. Databases such as PubChem provide detailed information on its molecular structure and properties, making it accessible for researchers in the field of medicinal chemistry.
This compound is classified under amides due to the presence of the amide functional group (-C(=O)N-). It also falls under the category of morpholine derivatives, which are cyclic compounds containing a morpholine ring. The specific classification can be further refined based on its biological activity, which may include roles as a receptor antagonist or enzyme inhibitor.
The synthesis of 4-Morpholinebutanamide, beta-methyl-alpha,alpha-diphenyl-, (S)- can involve several steps, typically starting from easily accessible precursors.
The molecular structure of 4-Morpholinebutanamide, beta-methyl-alpha,alpha-diphenyl-, (S)- can be represented using various structural formulas.
CC(C(=O)N1CCOCC1)C(C2=CC=CC=C2)C3=CC=CC=C3
CQBVTZDISUKDSX-UHFFFAOYSA-N
This structure indicates a complex arrangement with multiple aromatic rings and a morpholine moiety contributing to its pharmacological properties.
4-Morpholinebutanamide, beta-methyl-alpha,alpha-diphenyl-, (S)- can undergo various chemical reactions that may alter its structure and reactivity.
The mechanism of action for 4-Morpholinebutanamide, beta-methyl-alpha,alpha-diphenyl-, (S)- is primarily related to its interaction with specific biological targets.
Research indicates that similar compounds have been shown to modulate pathways involved in inflammation and pain signaling, suggesting potential therapeutic benefits.
Understanding the physical and chemical properties of 4-Morpholinebutanamide, beta-methyl-alpha,alpha-diphenyl-, (S)- is crucial for its application in pharmaceuticals.
4-Morpholinebutanamide, beta-methyl-alpha,alpha-diphenyl-, (S)- has several potential applications in scientific research:
The compound belongs to the morpholine-containing chiral amide family, characterized by a stereogenic center and multifunctional groups enabling diverse chemical interactions. Its systematic IUPAC name is (S)-β-Methyl-α,α-diphenyl-4-morpholinebutanamide, though it frequently appears in literature under alternative designations such as β-Methyl-α,α-diphenyl-4-morpholinebutanenitrile (reflecting the nitrile group in unhydrolyzed precursors) or (S)-(+)-β-Methyl-α,α-diphenylmorpholinebutyronitrile [1] [3]. The core structure integrates three pharmacologically significant elements:
Table 1: Core Structural Components of (S)-4-Morpholinebutanamide Derivative
Structural Element | Chemical Function | Role in Molecular Properties |
---|---|---|
Morpholine ring | Heterocyclic amine with O and N atoms | Enhances water solubility; Serves as hydrogen bond acceptor |
Chiral β-methyl group | Stereogenic center at β-position | Dictates enantioselective biological interactions |
α,α-Diphenylmethyl group | Bulky hydrophobic substituent | Influences steric hindrance and lipophilicity |
Butanamide/nitrile backbone | Flexible carbon chain with terminal amide/nitrile | Provides structural flexibility and hydrogen bonding capacity |
The terminal nitrile group in synthetic precursors (e.g., (S)-β-Methyl-α,α-diphenyl-4-morpholinebutyronitrile) offers reactivity for further transformations into amides or carboxylic acids, crucial for prodrug development or conjugation chemistry [1] [3].
The compound emerged as a synthetic target during structural optimization campaigns of bioactive morpholine derivatives. Morpholine gained prominence as a versatile pharmacophore following the 1935 commercialization of morpholine itself in the United States, with over 100 morpholine-containing drugs documented by 2003 [2]. The strategic incorporation of morpholine into lead compounds accelerated due to its favorable effects on pharmacokinetic properties, particularly aqueous solubility enhancement of lipophilic scaffolds [2] [4].
The specific structural motif combining morpholine with chiral diphenylmethyl groups likely originated from efforts to develop CNS-active compounds or enzyme inhibitors. This design leveraged the morpholine's capacity to mimic piperazine or sugar moieties in bioactive molecules while exploiting the stereospecific binding conferred by the β-methyl chiral center [2]. Though exact synthesis dates remain unspecified in available literature, its emergence aligns with methodological advances in stereoselective morpholine synthesis, including:
This compound exemplifies strategic morpholine deployment in drug design, where the morpholine ring serves dual purposes as a conformational constraint element and solubility enhancer. Morpholine-containing drugs like aprepitant (anti-emetic), gefitinib (anticancer), and levofloxacin (antibiotic) demonstrate the pharmacophore's therapeutic versatility [2]. Specific significance includes:
Table 2: Functional Roles of Morpholine Ring in Bioactive Compounds
Role Category | Mechanistic Basis | Example Drugs |
---|---|---|
Solubility Modulator | Hydrogen-bond acceptance capability | Gefitinib, Aprepitant |
Bioisostere | Mimics piperazine/sugar moieties | Levofloxacin, Timolol |
Conformational Director | Restricts molecular flexibility | Reboxetine, Finafloxacin |
Metabolic "Handle" | Susceptible to oxidative degradation | Fenpropimorph, Morazone |
The compound's structural complexity has driven innovations in asymmetric synthesis, particularly stereocontrolled construction of β-substituted morpholine derivatives through chiral aziridine/azetidine ring-opening protocols or transition metal-catalyzed cyclizations [2] [4]. These methodologies address historical challenges in morpholine synthesis related to harsh reaction conditions, poor stereoselectivity, and expensive catalysts [2].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1